molecular formula C18H20N6O2 B2778482 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea CAS No. 951547-27-6

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea

Cat. No.: B2778482
CAS No.: 951547-27-6
M. Wt: 352.398
InChI Key: ZVGGMTNRNNSDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core functionalized with a tetrazole ring linked via a methyl group. Key structural attributes include:

  • Urea substituent: A 3-methylphenyl group, influencing steric bulk and electronic properties.

The ethoxy group (-OCH2CH3) on the tetrazole enhances solubility in organic media, while the methyl group on the urea moiety may modulate metabolic stability. Such structural features are common in bioactive molecules, particularly kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-3-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGGMTNRNNSDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, followed by the introduction of the ethoxyphenyl and tolyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit potential anticancer properties. For instance, derivatives of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi. This property is particularly beneficial in developing new antibiotics or antifungal treatments amid rising resistance to existing drugs.

Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have been investigated for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and mediators.

Pharmacological Insights

Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) of this compound is crucial for its therapeutic application. Early studies indicate favorable absorption characteristics and potential for modification to enhance efficacy and reduce toxicity.

Target Interactions
Investigating how this compound interacts with biological targets can provide insights into its mechanism of action. Molecular docking studies have suggested binding affinities with various enzymes and receptors involved in disease pathways.

Agricultural Applications

Herbicide Development
The structural characteristics of this compound may lend themselves to applications in agriculture as herbicides. Compounds with similar functionalities have been developed to target specific plant metabolic pathways without affecting non-target species.

Mechanism of Action

The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Key Structural Differences

The compound is compared to two analogs from the provided evidence:

Compound Name (Catalog No.) Substituent on Tetrazole Substituent on Urea Molecular Formula Molecular Weight
Target Compound 4-ethoxyphenyl 3-methylphenyl Not provided Not provided
1-(4-Ethoxyphenyl)-3-... (BF05596) 4-fluorophenyl 4-ethoxyphenyl C17H17FN6O2 356.35
3-{[1-(3,4-Dimethylphenyl)-... (BF16476) 3,4-dimethylphenyl 3-methoxyphenyl C18H20N6O2 352.39
2.2 Physicochemical Properties
  • Lipophilicity : The target compound’s 4-ethoxyphenyl group likely increases lipophilicity compared to BF05596’s 4-fluorophenyl (electronegative) and BF16476’s 3,4-dimethylphenyl (hydrophobic) groups.
  • Solubility : The methoxy group in BF16476’s urea moiety may improve aqueous solubility relative to the methyl group in the target compound.
  • Molecular Weight : All analogs fall within 352–356 g/mol, suggesting comparable bioavailability.
2.5 Crystallographic Insights

discusses triazolone derivatives with substituted phenyl rings, noting that substituents significantly impact biological activity. While crystallographic data for the target compound is absent, SHELX software () is widely used for such analyses, suggesting structural data could clarify conformational preferences.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Ethoxy > Fluorine > Methyl in enhancing target engagement (hypothesized based on substituent electronic profiles).
    • Urea’s 3-methylphenyl group may confer steric hindrance, reducing off-target interactions compared to BF16476’s 3-methoxyphenyl.
  • Potential Applications: Target Compound: Likely explored for kinase inhibition or antimicrobial activity, similar to triazole derivatives in . BF05596: Suitable for pharmacokinetic studies due to fluorine’s metabolic stability. BF16476: Possible agrochemical applications, aligning with pesticidal triazoles in .

Biological Activity

The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tetrazole ring, which is known for its stability and ability to enhance bioactivity, alongside an ethoxyphenyl group that may contribute to its pharmacological properties.

Structural Characteristics

The compound features several key structural components:

  • Tetrazole Ring : Known for its bioisosteric properties, enhancing solubility and biological activity.
  • Ethoxyphenyl Group : Potentially increases lipophilicity and receptor binding affinity.
  • Urea Moiety : Often involved in hydrogen bonding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess activity against various bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against standard Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
This compound2 - 16Strong against clinical isolates
Reference Compound (Ciprofloxacin)4 - 32Standard antibacterial agent

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential activity in cancer treatment. Tetrazole derivatives have been investigated for their ability to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . Preliminary studies indicate that the urea component may enhance this activity by facilitating interactions with target proteins.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). The presence of the tetrazole ring may contribute to this activity by acting as a competitive inhibitor . Research on related compounds has shown promising results in reducing inflammation markers in vitro.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The tetrazole ring mimics the structure of other biologically active molecules, allowing it to modulate enzyme activities.
  • Receptor Interaction : The ethoxy and methyl groups may enhance binding affinity to specific receptors involved in inflammatory and cancer pathways.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Studies : A series of tetrazole derivatives were tested against various pathogens, showing effective inhibition comparable to established antibiotics like Ciprofloxacin.
  • Antitumor Efficacy : In vitro assays demonstrated that certain tetrazole-containing ureas inhibited cell proliferation in cancer cell lines more effectively than traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the tetrazole ring. Key steps include:

  • Tetrazole Formation: Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) to generate the tetrazole core .
  • Urea Linkage: Reaction of an isocyanate derivative (e.g., 3-methylphenyl isocyanate) with a tetrazole-containing amine intermediate under anhydrous conditions (e.g., DMF, 60°C) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer:

  • ¹H/¹³C NMR: Confirm the presence of the urea NH protons (δ ~8.5–9.5 ppm) and tetrazole aromatic protons (δ ~7.0–8.0 ppm). Compare with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .
  • Mass Spectrometry (LC-MS): Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. What experimental models are suitable for investigating the compound’s mechanism of action in vitro?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorometric or colorimetric assays (e.g., NADH-coupled assays) to test inhibition of target enzymes (e.g., kinases or proteases). IC₅₀ values can be determined via dose-response curves .
  • Cellular Uptake Studies: Radiolabel the compound (e.g., ¹⁴C-labeled urea) and measure intracellular accumulation in cancer cell lines (e.g., MCF-7) using scintillation counting .
  • Receptor Binding: Competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer:

  • Solubility Profiling: Use shake-flask methods (pH 1.2–7.4 buffers) with HPLC quantification. Compare results with computational predictions (e.g., ALOGPS) .
  • Bioavailability Optimization: Employ prodrug strategies (e.g., esterification of the urea group) or nanoformulation (e.g., liposomal encapsulation) to enhance intestinal absorption .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Validate with mutagenesis data .
  • QSAR Modeling: Develop regression models (e.g., PLS or Random Forest) using descriptors like LogP, polar surface area, and H-bond donors .

Q. How should ecotoxicological studies be designed to assess environmental impacts of this compound?

  • Methodological Answer:

  • Fate and Transport Analysis: Measure hydrolysis half-life (pH 7.4, 25°C) and photodegradation rates using HPLC-UV .
  • Aquatic Toxicity Testing: Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic exposure studies (e.g., algal growth inhibition) under OECD guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.